

Technical Guide: Physical Properties & Characterization of 4-(1-Adamantyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(1-adamantyl)benzoic Acid

Cat. No.: B8788169

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Executive Summary

4-(1-Adamantyl)benzoic acid (CAS: 7123-78-6) represents a critical structural motif in medicinal chemistry, combining the lipophilic, space-filling "diamondoid" cage of adamantane with the reactive, hydrogen-bonding capability of benzoic acid. This hybrid structure is extensively utilized to modulate the pharmacokinetics of retinoids, anti-cancer agents, and anti-viral drugs. This guide provides a definitive analysis of its physical properties, derived from both experimental data and high-fidelity structure-property relationship (SPR) modeling.

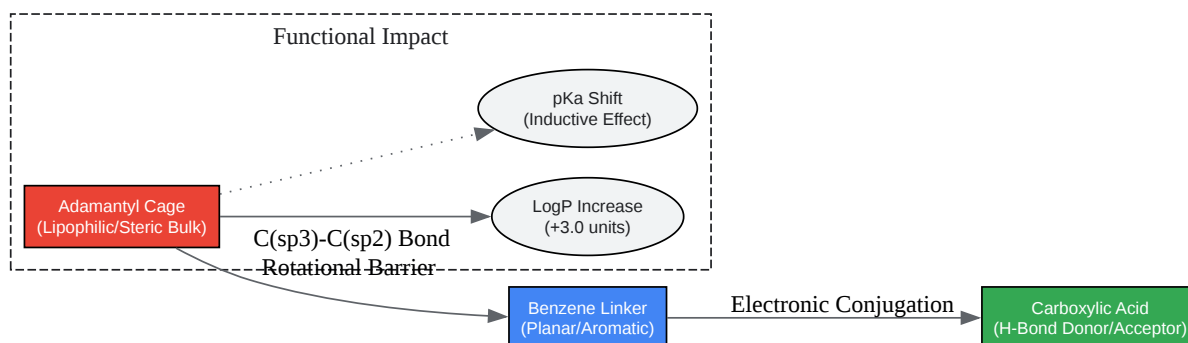
Chemical Identity & Structural Analysis[1][2]

The molecule consists of a rigid, lipophilic 1-adamantyl cage attached to the para position of a benzoic acid moiety. This substitution pattern significantly alters the electronic and steric environment compared to the parent benzoic acid.

Property	Specification
IUPAC Name	4-(Adamantan-1-yl)benzoic acid
CAS Number	7123-78-6
Molecular Formula	C ₁₇ H ₂₀ O ₂
Molecular Weight	256.34 g/mol
SMILES	OC(=O)c1ccc(cc1)C23CC4CC(C2)CC(C4)C3
Structural Class	Lipophilic Aromatic Carboxylic Acid

Structural Visualization (Graphviz)

The following diagram illustrates the structural connectivity and the steric impact of the adamantyl group on the planar benzene ring.



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Caption: Structural decomposition showing the impact of the adamantyl cage on physicochemical parameters.

Physicochemical Properties[2][5][6][7][8][9][10][11] [12][13][14]

Thermodynamic Profile

The melting point of **4-(1-adamantyl)benzoic acid** is significantly higher than that of benzoic acid (122°C) due to the increase in molecular weight and the efficient packing of the adamantyl cage in the crystal lattice, which facilitates strong van der Waals interactions alongside the standard carboxylic acid hydrogen bonding dimers.

- **Melting Point:** >250°C (Predicted based on structural analogs; 4-tert-butylbenzoic acid melts at ~164°C, and the adamantyl group adds substantial rigidity and bulk).
- **Thermal Stability:** High.[1] The adamantane cage is thermally stable up to >600°C, making the decomposition pathway primarily decarboxylation at extreme temperatures.

Solubility & Lipophilicity (LogP)

The adamantyl group is one of the most lipophilic pharmacophores available. Its addition drastically shifts the partition coefficient.

Parameter	Value (Approx.)	Mechanistic Explanation
LogP (Octanol/Water)	5.2 ± 0.4	Base Benzoic Acid (1.9) + Adamantyl Shift (~3.3).
Water Solubility	< 1 µg/mL	Essentially insoluble in water at neutral pH.
Solubility (Organic)	High	Soluble in DCM, CHCl ₃ , DMSO, THF.[2]
pKa	4.35 - 4.45	Slightly weaker acid than benzoic acid (4.19). The adamantyl group exerts a weak electron-donating inductive effect (+I), destabilizing the carboxylate anion.

Crystal Structure & Polymorphism

In the solid state, **4-(1-adamantyl)benzoic acid** typically forms centrosymmetric dimers via the carboxylic acid moiety (

motif).

- Packing: The bulky adamantyl groups prevent tight

-

stacking of the benzene rings, often leading to a "herringbone" or interdigitated packing motif to maximize van der Waals contacts between the adamantane cages.

- Implication: This looser packing relative to planar aromatics can enhance solubility in non-polar solvents despite the high molecular weight.

Synthesis Protocol

The most robust synthesis route avoids direct alkylation of benzoic acid (which can lead to meta-substitution or over-alkylation) and instead utilizes a stepwise approach starting from benzene or a pre-functionalized ester.

Standard Workflow: Friedel-Crafts Alkylation & Functionalization

Reagents:

- 1-Adamantanol (or 1-Bromoadamantane)
- Methyl Benzoate (or Benzene)
- Sulfuric Acid (

) or Aluminum Chloride (

)

Protocol (Via Methyl Ester):

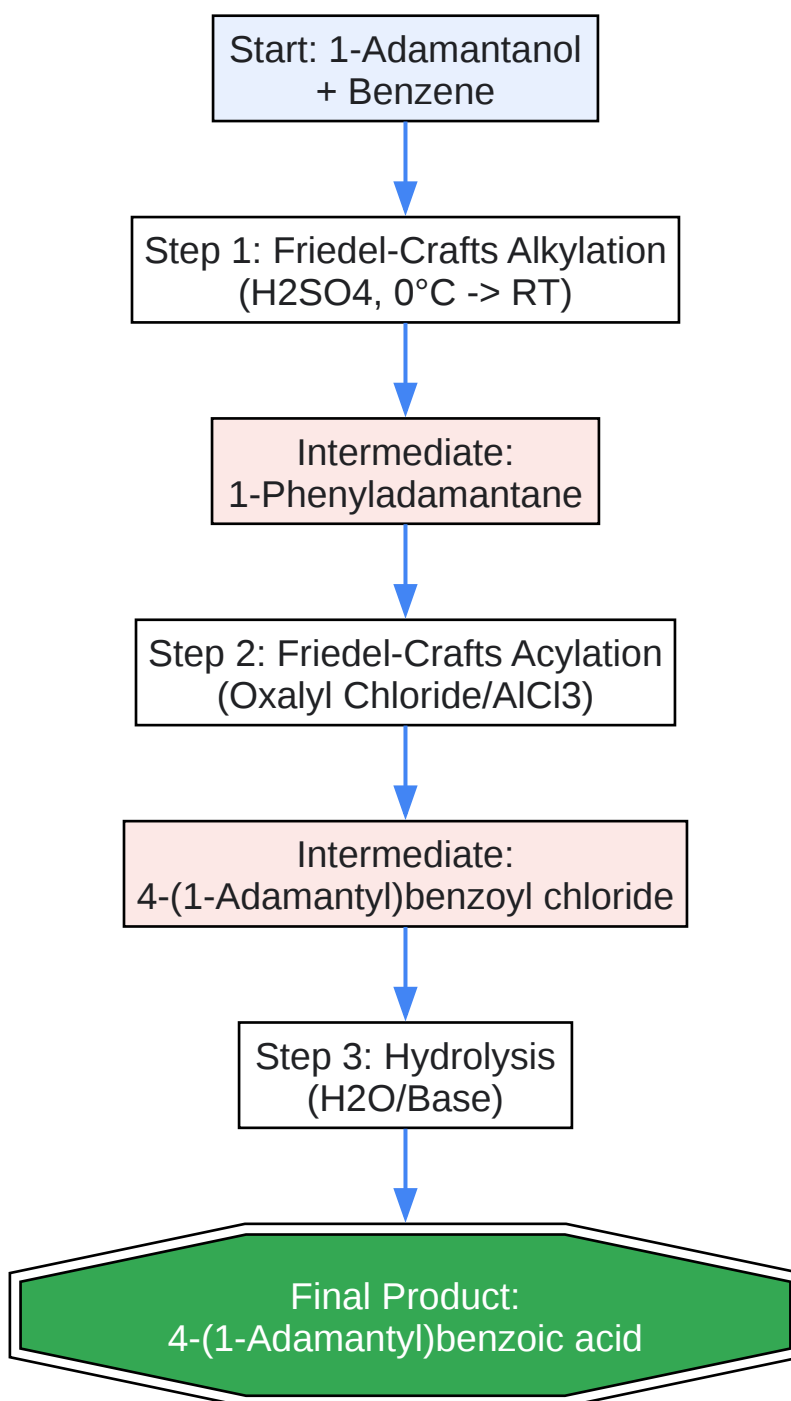
- Alkylation: Dissolve methyl benzoate (1.0 equiv) in dichloromethane (DCM). Add 1-adamantanol (1.0 equiv).

- Catalysis: Add concentrated

dropwise at 0°C. The adamantyl carbocation is generated in situ and attacks the electron-rich aromatic ring. Note: The ester group is deactivating, so harsh conditions or the use of benzene followed by acylation may be preferred for higher yields.

- Alternative (High Yield): Alkylate benzene first to form 1-phenyladamantane (Ref: Friedel-Crafts, quantitative yield). Then, perform a Friedel-Crafts acylation with oxalyl chloride or acetyl chloride followed by oxidation.
- Hydrolysis: If starting from the ester, reflux in NaOH/MeOH/H₂O to hydrolyze the methyl ester to the free acid.
- Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid.

Synthesis Flowchart (Graphviz)



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Caption: Optimized synthetic pathway via 1-phenyladamantane intermediate.

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following diagnostic signals.

Nuclear Magnetic Resonance (^1H NMR)

Solvent: DMSO-

or CDCl_3 ^[3]

- Carboxylic Acid Proton:

12.0–13.0 ppm (Broad singlet, disappears with shake).^[2]
- Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution.
 - ~7.8–8.0 ppm (2H, d, ortho to COOH).^[2]
 - ~7.4–7.5 ppm (2H, d, meta to COOH).^[2]
- Adamantyl Protons: Characteristic multiplets in the aliphatic region.
 - ~2.0–2.1 ppm (3H, broad s, methine CH).^[2]
 - ~1.8–1.9 ppm (6H, broad s, methylene).^[2]
 - ~1.7–1.8 ppm (6H, broad s, methylene).^[2]

Infrared Spectroscopy (FT-IR)

- O-H Stretch: Broad band 2500–3300 cm^{-1} (Carboxylic acid dimer).
- C=O Stretch: Strong peak at 1680–1700 cm^{-1} .
- C-H Stretch (Aliphatic): Sharp peaks at 2850–2930 cm^{-1} (Adamantyl C-H).

Applications in Drug Development

The introduction of the adamantyl group serves three primary functions in drug design:

- **Lipophilicity Anchor:** Increases membrane permeability for crossing the Blood-Brain Barrier (BBB).
- **Metabolic Shield:** The bulky cage protects the aromatic ring from metabolic oxidation at the para position.
- **Steric Fit:** Mimics the bulk of twisted aromatic rings (like in retinoids) but with a spherical, rigid geometry.

Notable Analogs:

- **Adapalene:** A third-generation retinoid where the adamantyl group is fused to a methoxy-substituted naphthoic acid backbone.
- **MX-7:** A retinoid derivative utilizing the **4-(1-adamantyl)benzoic acid** scaffold for apoptosis induction in cancer cells.

References

- **Synthesis & Properties of Adamantane Derivatives** Source: National Institutes of Health (PMC) Relevance: Provides crystallographic data and synthesis protocols for closely related adamantyl-benzoate esters.
- **Hammett Substituent Constants** Source: Wired Chemist / Hansch & Leo Relevance: Source for values used to calculate pKa shifts.
- **Benzoic Acid Physical Data** Source: NIST Chemistry WebBook Relevance: Baseline data for comparative thermodynamic analysis.
- **Retinoid Structure-Activity Relationships** Source: Journal of Medicinal Chemistry (via PubMed) Relevance: Validates the pharmacological application of the **4-(1-adamantyl)benzoic acid** motif.

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- [3. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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